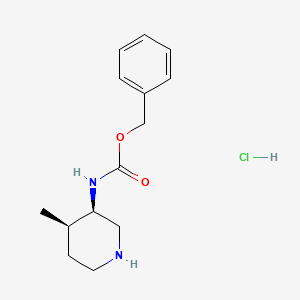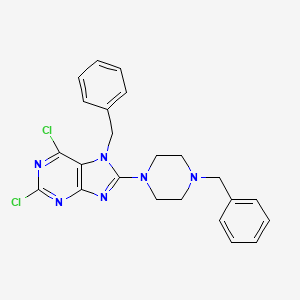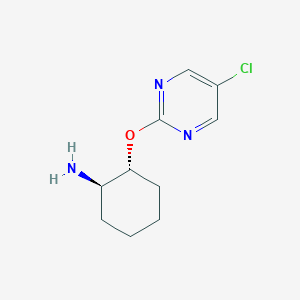![molecular formula C20H29N3O3S B2656381 N'-(3,4-Dimethylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415472-47-6](/img/structure/B2656381.png)
N'-(3,4-Dimethylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3,4-Dimethylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DTMO or NSC 741909 and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
DTMO exerts its anti-cancer effects through the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis. DTMO has also been shown to inhibit the activity of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme that plays a role in cholesterol metabolism.
Biochemical and Physiological Effects:
DTMO has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDAC and ACAT enzymes. DTMO has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
DTMO has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects on cancer cells can be easily measured using various assays. However, one limitation of DTMO is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of DTMO. One potential direction is the development of DTMO-based therapies for cancer and neurodegenerative diseases. Another potential direction is the study of the effects of DTMO on other enzymes involved in cellular metabolism. Additionally, the development of more water-soluble analogs of DTMO could improve its use in lab experiments.
Synthesis Methods
The synthesis of DTMO involves the reaction of 3,4-Dimethylphenyl isocyanate with 4-thiomorpholin-4-yloxan-4-ylmethylamine. The reaction takes place in the presence of a catalyst and a solvent. The final product is obtained through purification and isolation processes.
Scientific Research Applications
DTMO has been extensively studied for its potential applications in cancer treatment. Several studies have shown that DTMO can inhibit the growth of cancer cells and induce apoptosis. DTMO has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-15-3-4-17(13-16(15)2)22-19(25)18(24)21-14-20(5-9-26-10-6-20)23-7-11-27-12-8-23/h3-4,13H,5-12,14H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXRJLWPCKLXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,4-dimethylphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2656299.png)
![4-[4-(Tert-butyl)phenoxy]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2656301.png)
![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B2656304.png)





![[2-(Furan-2-ylmethylimino)-3-(3-methoxy-phenyl)-2,3-dihydro-thiazol-4-yl]-acetic acid hydrazide](/img/structure/B2656313.png)


![Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2656317.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide](/img/structure/B2656319.png)
